molecular formula C8H19NO B13455029 2-(Aminomethyl)-2-ethyl-1-methoxybutane

2-(Aminomethyl)-2-ethyl-1-methoxybutane

Cat. No.: B13455029
M. Wt: 145.24 g/mol
InChI Key: KSDSDXOEENOPID-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-ethyl-1-methoxybutane is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a methoxy group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-ethyl-1-methoxybutane typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions to ensure the formation of the desired primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or reductive amination. These methods can provide higher yields and greater purity of the final product. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-ethyl-1-methoxybutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-ethyl-1-methoxybutane involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-2-ethyl-1-methoxybutane is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-ethyl-2-(methoxymethyl)butan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-8(5-2,6-9)7-10-3/h4-7,9H2,1-3H3

InChI Key

KSDSDXOEENOPID-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN)COC

Origin of Product

United States

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